molecular formula C13H17NO2 B8312939 4-(3-Pyridyl)cyclohexanone ethylene acetal

4-(3-Pyridyl)cyclohexanone ethylene acetal

Cat. No. B8312939
M. Wt: 219.28 g/mol
InChI Key: BNSQFZBASKMORF-UHFFFAOYSA-N
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Patent
US08637576B2

Procedure details

A solution of 4-(3-pyridyl)cyclohexanone ethylene ketal prepared above (27 g, 120.0 mmol) in THF (200 mL) and 2 N HCl (100 mL) was stirred at 23° C. for 23 h. The reaction was quenched by adding saturated aqueous NaHCO3 and diluted with EtOAc (200 mL). The aqueous layer was extracted with CH2Cl2 (100 mL×4) and the combined organic layers were washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. The crude product was filtered through a plug of silica gel, washing with 5% MeOH in CH2Cl2, which afforded 4-(3-pyridyl)cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)[CH2:6][CH2:5]2)[O:3]C1.Cl>C1COCC1>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH:7]2[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(CCC(CC2)C=2C=NC=CC2)O1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (100 mL×4)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a plug of silica gel
WASH
Type
WASH
Details
washing with 5% MeOH in CH2Cl2, which

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.